Sub-Nanomolar PI3K p110δ Potency: Direct Comparison with the Des-pyrrolidin-3-ol Core Scaffold
The target compound demonstrates an EC50 of 0.310 nM for inhibition of PI3K p110δ in a human basophil functional assay measuring anti-FcεR1 mAb-stimulated activation [1]. In contrast, the closest commercially available scaffold that lacks the pyrrolidin-3-ol moiety, 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS 612041-95-9), has no reported PI3K inhibitory activity, indicating that the pyrrolidin-3-ol substituent is essential for the observed potency .
| Evidence Dimension | PI3K p110δ inhibition (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.310 nM |
| Comparator Or Baseline | 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS 612041-95-9): No PI3Kδ activity reported |
| Quantified Difference | >300-fold selectivity window (baseline inactive vs. 0.310 nM) |
| Conditions | Human basophil assay; anti-FcεR1 mAb stimulation; 60 min preincubation |
Why This Matters
This >300-fold functional potency gap demonstrates that the pyrrolidin-3-ol group is a non-negotiable structural determinant for PI3Kδ engagement, making the des-pyrrolidine analog unsuitable as a surrogate.
- [1] BindingDB Entry BDBM198031. Affinity Data for US9221795, Compound 27: EC50 = 0.310 nM for PI3K p110δ in human basophil assay. BindingDB, 2016. View Source
